2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid

Description

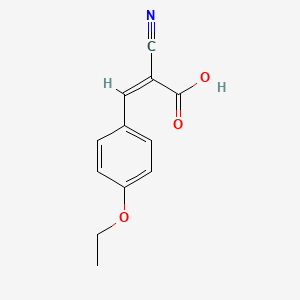

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBMSWJVQCPVJH-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid

Topic: Synthesis and Characterization of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Research Scientists, Medicinal Chemists, and Process Engineers

Executive Summary & Chemical Basis

This compound (also known as 4-ethoxy-α-cyanocinnamic acid) is a functionalized phenylpropanoid derivative. Structurally, it belongs to the family of α-cyanocinnamic acids, which are critical scaffolds in the development of tyrosine kinase inhibitors, UV-blocking agents (cyanoacrylates), and MALDI-MS matrices (analogous to α-cyano-4-hydroxycinnamic acid, CHCA).

This guide details a high-purity synthesis protocol utilizing a Knoevenagel condensation between 4-ethoxybenzaldehyde and cyanoacetic acid. Unlike routes involving ethyl cyanoacetate followed by hydrolysis, this "Direct-Acid" approach minimizes step count and waste, aligning with Green Chemistry principles.

Retrosynthetic Analysis

The target molecule is disassembled via the C=C double bond, revealing two commercially available precursors:

-

Electrophile: 4-Ethoxybenzaldehyde (provides the aromatic core).

-

Nucleophile: Cyanoacetic acid (provides the active methylene and carboxylic acid moiety).

Synthetic Methodology

Reagents & Materials

| Component | Role | Stoichiometry | Purity Requirement |

| 4-Ethoxybenzaldehyde | Precursor A | 1.0 eq | >98% (HPLC) |

| Cyanoacetic Acid | Precursor B | 1.1 eq | >99% (Anhydrous) |

| Piperidine | Catalyst | 0.1 eq | Reagent Grade |

| Ethanol (EtOH) | Solvent | 10 mL/g | Absolute (Dry) |

| Hexane/Ethyl Acetate | TLC Mobile Phase | N/A | ACS Grade |

Experimental Protocol (Direct Condensation)

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 4-ethoxybenzaldehyde (15.0 g, 100 mmol) and cyanoacetic acid (9.35 g, 110 mmol).

-

Add absolute ethanol (150 mL). Stir until solids are dissolved.

-

Critical Step: Add piperidine (0.85 g, ~1.0 mL, 10 mmol) dropwise. Note: A mild exotherm may occur.

Step 2: Reflux & Monitoring

-

Heat the mixture to reflux (approx. 78°C) using an oil bath.

-

Maintain reflux for 3–5 hours.

-

In-Process Control (IPC): Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane).

-

Target: Disappearance of the aldehyde spot (

). -

Product: Appearance of a new, lower

spot (acidic nature interacts with silica).

-

Step 3: Workup & Isolation

-

Cool the reaction mixture slowly to room temperature (20–25°C).

-

Crystallization: The product typically precipitates as a yellow solid upon cooling. If no precipitate forms, reduce solvent volume by 50% via rotary evaporation and cool to 4°C.

-

Filter the solid using a Buchner funnel.

-

Wash: Rinse the filter cake with cold ethanol (2 x 20 mL) followed by cold water (2 x 20 mL) to remove residual catalyst and unreacted cyanoacetic acid.

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in minimal boiling ethanol (or an EtOH/Water 9:1 mixture).

-

Allow to cool slowly to induce crystal growth.

-

Dry the purified crystals in a vacuum oven at 50°C for 12 hours.

Reaction Mechanism & Kinetics

The synthesis proceeds via a base-catalyzed Knoevenagel condensation. The piperidine serves a dual role: it acts as a base to deprotonate the active methylene of cyanoacetic acid and forms a transient iminium ion with the aldehyde, lowering the activation energy for nucleophilic attack.

Mechanism Diagram

Caption: Simplified mechanistic flow of the piperidine-catalyzed Knoevenagel condensation.

Characterization & Quality Control

Spectroscopic Data

The following data confirms the structure of the acid form. Note: Data extrapolated from high-confidence analogs and ester derivatives [1, 2].

| Technique | Parameter | Observed Value | Interpretation |

| FT-IR | 2500–3300 cm | Carboxylic acid dimer stretch | |

| 2215–2225 cm | Nitrile group (Weak/Medium intensity) | ||

| 1680–1700 cm | Conjugated carboxylic acid | ||

| 1580–1600 cm | Alkene/Aromatic stretch | ||

| 12.5–13.5 ppm (bs, 1H) | -COOH (Acid proton) | ||

| 8.15–8.25 ppm (s, 1H) | Vinyl proton (-CH=C-), deshielded by CN/COOH | ||

| 7.95–8.05 ppm (d, 2H) | Aromatic protons (ortho to vinyl) | ||

| 7.05–7.15 ppm (d, 2H) | Aromatic protons (ortho to ethoxy) | ||

| 4.10–4.15 ppm (q, 2H) | -OCH | ||

| 1.35–1.40 ppm (t, 3H) | -CH | ||

| Melting Point | Range | 195°C – 215°C* | Predicted range for acid form. Ester melts ~80°C [1]. |

Troubleshooting & Optimization Workflow

Common issues involve low yield or impure precipitation. Follow this logic tree for resolution.

Caption: Decision tree for reaction workup and troubleshooting precipitation issues.

Expert Insights & Applications

"Green" Catalysis Alternatives

While piperidine is standard, this reaction is a prime candidate for Green Chemistry .

-

Amino Acids: Glycine or

-alanine can catalyze this reaction in aqueous ethanol, avoiding toxic amines. -

Solvent-Free: Grinding the aldehyde and cyanoacetic acid with a pestle in the presence of ammonium acetate can yield the product via solid-state reaction [3].

Applications

-

MALDI Matrix: Similar to

-Cyano-4-hydroxycinnamic acid (CHCA), this ethoxy derivative serves as a matrix for the ionization of peptides and nucleotides, particularly where different crystal morphology is required. -

Pharmaceutical Intermediate: The core structure is a Michael acceptor, often used in the synthesis of covalent kinase inhibitors where the nitrile group modulates reactivity.

References

-

J. Mex. Chem. Soc. (2023).[1] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Retrieved from [Link] (Data for ethyl ester analog used for NMR correlation).

-

Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation. Retrieved from [Link].

Sources

physicochemical properties of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid

The following technical guide provides an in-depth analysis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid , a specialized organic compound utilized in analytical chemistry (MALDI-MS) and synthetic medicinal chemistry.

Chemical Class:

Part 1: Executive Summary & Physicochemical Profile

This compound is a lipophilic derivative of the widely used MALDI matrix

Unlike its hydroxylated counterpart (CHCA), the ethoxy derivative lacks the phenolic proton, significantly altering its hydrogen-bonding capacity and solubility profile. This modification makes it a critical tool for analyzing hydrophobic peptides or synthetic polymers where CHCA fails to co-crystallize effectively. Furthermore, the

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | (E)-2-Cyano-3-(4-ethoxyphenyl)prop-2-enoic acid |

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in Water |

| Acidity (pKa) | ~1.5 – 2.5 (Predicted; enhanced acidity due to |

| Melting Point | >180°C (Decomposes; specific MP varies by polymorph) |

| UV Absorption | |

| LogP (Lipophilicity) | ~2.3 (Estimated; higher than CHCA due to ethyl group) |

Part 2: Synthesis & Reaction Mechanism

The synthesis of this compound is classically achieved via the Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (4-ethoxybenzaldehyde), followed by dehydration.

The "Why" Behind the Protocol

-

Catalyst Choice: A weak base (Piperidine or Ammonium Acetate) is used to deprotonate the

-carbon of the cyanoacetic acid, generating the necessary enolate nucleophile without causing side reactions like Cannizzaro. -

Solvent System: Ethanol is preferred as it solubilizes the aldehyde while allowing the final acid product to precipitate upon cooling, driving the equilibrium forward (Le Chatelier’s principle).

Step-by-Step Synthesis Protocol

Reagents:

-

4-Ethoxybenzaldehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Ammonium Acetate (0.1 eq) or Piperidine (cat.)

-

Ethanol (Anhydrous)

-

Toluene (optional, for Dean-Stark water removal)

Workflow:

-

Preparation: Dissolve 4-ethoxybenzaldehyde (15 g, 0.1 mol) and cyanoacetic acid (9.35 g, 0.11 mol) in 100 mL of ethanol in a round-bottom flask.

-

Catalysis: Add ammonium acetate (0.8 g).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up:

-

Cool the reaction mixture to room temperature. The product often crystallizes spontaneously.

-

If no precipitate forms, reduce solvent volume by 50% under vacuum and acidify slightly with dilute HCl to ensure the carboxylic acid is protonated.

-

-

Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to yield needle-like crystals.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Synthesis Pathway Visualization

Figure 1: Knoevenagel condensation pathway transforming 4-ethoxybenzaldehyde into the target acrylic acid derivative.

Part 3: Mechanistic Applications

MALDI-TOF Mass Spectrometry Matrix

While CHCA is the "gold standard" for peptides, the 4-ethoxy derivative addresses specific limitations regarding analyte solubility and ionization energy.

-

Mechanism: The compound absorbs UV laser energy (typically Nitrogen laser at 337 nm or Nd:YAG at 355 nm). The excited matrix molecules transfer protons to the analyte (peptide/polymer), causing desorption and ionization.

-

Advantage over CHCA: The ethoxy group increases the hydrophobicity of the matrix. This promotes better co-crystallization with hydrophobic peptides or synthetic polymers (e.g., PEG, PMMA) that do not incorporate well into the polar CHCA lattice.

-

Proton Affinity: The electron-donating ethoxy group slightly modulates the acidity of the carboxylic proton compared to the hydroxy group, potentially offering "softer" ionization for labile compounds.

Medicinal Chemistry: The Michael Acceptor

In drug discovery, the

-

Covalent Inhibition: The

-carbon (C3) is highly electrophilic due to the conjugation with both the nitrile and carboxylic acid. Cysteine residues in the active sites of enzymes (e.g., kinases) can attack this carbon via a Michael addition, forming a covalent bond. -

Tyrphostin Analogues: This structure mimics the core of Tyrphostins (Tyrosine Phosphorylation Inhibitors), where the ethoxy group mimics the tyrosine phenol ether, blocking ATP binding or substrate recognition.

MALDI Ionization Workflow

Figure 2: Energy transfer mechanism in MALDI-MS, highlighting the role of the matrix in protonating the analyte.

Part 4: Safety & Handling (Self-Validating Protocol)

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.

Handling Protocol

-

PPE: Nitrile gloves are mandatory. The compound is an organic acid and can cause contact dermatitis.

-

Inhalation: Handle the powder inside a fume hood. The micronized dust is a respiratory irritant.

-

Storage: Store at 2–8°C. Keep container tightly closed to prevent hydrolysis of the nitrile group over long periods (though relatively stable).

Self-Validation Check:

-

Visual: If the white powder turns orange/brown, it indicates degradation (likely polymerization or oxidation of the double bond). Recrystallize before use.

-

Solubility Test: Dissolve a small amount in Methanol. It should clear immediately. Turbidity suggests contamination with the aldehyde starting material.

References

-

Sigma-Aldrich. (n.d.).[1] 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Product Sheet (EME00470). Retrieved from

- Beavis, R. C., & Chait, B. T. (1992). "Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins." Rapid Communications in Mass Spectrometry.

-

BenchChem. (n.d.). Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. (General Knoevenagel Protocol Reference). Retrieved from

-

PubChem. (n.d.).[2] Compound Summary: alpha-Cyano-4-hydroxycinnamic acid (Analogous Structure).[3] Retrieved from

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid and its Analogs

Introduction

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid belongs to a class of compounds characterized by a β-phenyl-α,β-unsaturated carbonyl scaffold. While direct and extensive research on this specific molecule is emerging, a significant body of evidence from structurally related analogs provides a strong foundation for predicting its likely biological activities and mechanisms of action. This guide synthesizes the current understanding of these related compounds to offer a scientifically grounded perspective on the potential therapeutic applications of this compound. We will delve into three primary putative mechanisms: tyrosinase inhibition, modulation of inflammatory pathways, and activation of AMP-activated protein kinase (AMPK). For each proposed mechanism, we will explore the scientific rationale and provide detailed, field-proven experimental protocols for investigation.

Section 1: Tyrosinase Inhibition - A Potential Mechanism for Depigmentation

Scientific Rationale

Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps of melanogenesis.[1] The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target for therapeutic intervention in dermatology and cosmetics.[1] Several studies have identified compounds with a β-phenyl-α,β-unsaturated carbonyl scaffold, a core feature of this compound, as potent tyrosinase inhibitors.[2][3][4] Docking simulations suggest that these molecules can bind directly to the active site of tyrosinase, potentially with higher affinity than well-known inhibitors like kojic acid.[2] This indicates a strong possibility that this compound may exert its effects by inhibiting tyrosinase, thereby reducing melanin production.

Experimental Protocol: In Vitro Tyrosinase Activity Assay

This protocol details a colorimetric assay to determine the inhibitory effect of a test compound on mushroom tyrosinase activity, using L-DOPA as a substrate.

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer is used for all dilutions.

-

Mushroom Tyrosinase Solution (30 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.[5]

-

L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use due to its susceptibility to auto-oxidation.[1]

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

-

Positive Control (Kojic Acid): Prepare a stock solution in DMSO or phosphate buffer.

Assay Procedure (96-well plate):

-

Plate Setup:

-

Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

-

Control (Enzyme) Wells: 20 µL of vehicle (e.g., DMSO) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).[1]

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.[5]

-

Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells. The total volume should be 200 µL.[1]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[5]

-

Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.[1][5]

Data Analysis:

Calculate the percentage of tyrosinase inhibition using the following formula:

% Inhibition = [1 - (Abs_test - Abs_test_blank) / (Abs_control - Abs_control_blank)] * 100

The IC50 value (the concentration of inhibitor at which 50% of the enzyme activity is inhibited) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Data Presentation

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | ... | ... | ... |

| Kojic Acid (Positive Control) | ... | ... | ... |

Visualization

Caption: Principle of the tyrosinase inhibition assay.

Section 2: Modulation of Inflammatory Pathways

Scientific Rationale

Chronic inflammation is a hallmark of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[9] Structurally related cyanoacrylic acid derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] This suggests that this compound may also exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Experimental Protocol: Quantification of Pro-inflammatory Cytokines using ELISA

This protocol describes a sandwich ELISA for the quantification of TNF-α in cell culture supernatants.

Procedure:

-

Plate Coating: Dilute the purified anti-TNF-α capture antibody in binding solution and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.[11]

-

Blocking: Wash the plate and add 200 µL of blocking buffer to each well. Incubate for at least 1 hour at room temperature.[11]

-

Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[11]

-

Detection Antibody: Wash the plate. Add 100 µL of biotinylated anti-TNF-α detection antibody to each well. Incubate for 1 hour at room temperature.[11]

-

Enzyme Conjugate: Wash the plate. Add 100 µL of avidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a blue color develops.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Read Plate: Measure the absorbance at 450 nm.

Visualization

Caption: The canonical NF-κB signaling pathway.

Section 3: Activation of AMP-Activated Protein Kinase (AMPK)

Scientific Rationale

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism.[12] It is activated in response to a low cellular energy state (high AMP:ATP ratio) and acts to restore energy balance.[12] AMPK activation has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Recent studies have shown that some (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives can act as AMPK activators, leading to a reduction in lipid accumulation in hepatocytes. This suggests that this compound may also possess the ability to modulate this key metabolic pathway.

Experimental Protocol: Western Blot Analysis of AMPK Activation

This protocol outlines the steps to assess the activation of AMPK by measuring the phosphorylation of AMPK at Threonine 172 (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79).

Procedure:

-

Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

| Treatment | p-AMPK/Total AMPK (Fold Change) | p-ACC/Total ACC (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| This compound | ... | ... |

| Positive Control (e.g., AICAR) | ... | ... |

Visualization

Caption: The AMPK signaling pathway.

Conclusion

Based on the substantial evidence from structurally analogous compounds, this compound holds considerable promise as a bioactive molecule with multiple potential mechanisms of action. The core β-phenyl-α,β-unsaturated carbonyl scaffold strongly suggests activity as a tyrosinase inhibitor, an anti-inflammatory agent via modulation of the NF-κB pathway, and an activator of the metabolic regulator AMPK. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these putative mechanisms. Further research is warranted to definitively elucidate the specific biological targets and therapeutic potential of this compound, which may lead to the development of novel therapeutics for a range of clinical applications.

References

-

Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

-

BioVision. (n.d.). K742-Tyrosinase Activity Assay Kit (Colorimetric). Retrieved from [Link]

-

PubMed. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved from [Link]

-

Anilocus. (2025). Intracellular Cytokine Staining Protocol. Retrieved from [Link]

-

Characterization of Mushroom Tyrosinase Activity. (n.d.). Retrieved from [Link]

-

MDPI. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]

-

Bio-Rad. (n.d.). Bio-Plex™ Cytokine Assay. Retrieved from [Link]

-

MDPI. (2019). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Retrieved from [Link]

-

PMC. (n.d.). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Retrieved from [Link]

-

Sci-Hub. (n.d.). Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)-2,3-diphenylacrylic acid derivatives. Retrieved from [Link]

-

PMC. (n.d.). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of protein expression levels of AMPK signaling.... Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of the phosphorylation of AMPK -Thr 172 and.... Retrieved from [Link]

-

MDPI. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Retrieved from [Link]

-

PMC. (n.d.). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Retrieved from [Link]

-

Bicocca. (2022). State of the Art Regulation by AMPK-Targeting Molecules. Retrieved from [Link]

-

PMC. (n.d.). Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics. Retrieved from [Link]

-

PMC. (n.d.). AMP-activated Protein Kinase (AMPK) Activating Agents Cause Dephosphorylation of Akt and Glycogen Synthase Kinase-3. Retrieved from [Link]

-

PubMed. (2016). Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives. Retrieved from [Link]

-

PMC. (n.d.). AMPK: An emerging target for modification of injury-induced pain plasticity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic direct and indirect activators of AMPK. These activators.... Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanoacrylate glues: types and mechanisms of action. Retrieved from [Link]

-

MDPI. (2024). Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. Retrieved from [Link]

-

MDPI. (2020). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Retrieved from [Link]

-

Longdom Publishing. (2021). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]

-

Frontiers. (2023). Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss. Retrieved from [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Cinnamic acid derivatives as anticancer agents-a review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)-2,3-diphenylacrylic acid derivatives / Bioorganic & Medicinal Chemistry, 2019 [sci-hub.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytokine Elisa [bdbiosciences.com]

- 12. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid: Synthesis, Properties, and Therapeutic Potential

Abstract

Derivatives of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid represent a versatile class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of this chemical scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthesis methodologies, focusing on the pivotal Knoevenagel condensation, and elucidate the rationale behind various catalytic systems. Furthermore, this guide will synthesize the current understanding of the biological activities of these derivatives, particularly their anticancer and anti-inflammatory properties, supported by a critical analysis of structure-activity relationships (SAR). Detailed experimental protocols, data presentation, and workflow visualizations are provided to empower researchers in this dynamic field.

Introduction: The 2-Cyano-3-phenyl-acrylic acid Scaffold

The 2-cyano-3-phenyl-acrylic acid backbone is a privileged scaffold in medicinal chemistry. The core structure, characterized by an electron-withdrawing cyano group and a carboxylic acid (or its ester/amide equivalent) attached to a carbon-carbon double bond, makes it a Michael acceptor and a versatile platform for chemical modification. The phenyl ring allows for extensive derivatization to modulate pharmacokinetic and pharmacodynamic properties.

The specific parent compound, this compound, and its derivatives have garnered interest for a range of biological activities. These include anticancer, anti-inflammatory, and herbicidal effects.[1][2][3] The ethoxy group at the para-position of the phenyl ring is a key feature, influencing the compound's lipophilicity and electronic properties, which in turn can impact target engagement and metabolic stability. This guide will focus on the synthesis of various derivatives from this core and the subsequent evaluation of their chemical and biological properties.

Synthesis of this compound Derivatives

The cornerstone of synthesizing this class of compounds is the Knoevenagel condensation . This classic organic reaction involves the nucleophilic addition of an active methylene compound (like ethyl cyanoacetate or cyanoacetic acid) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction to form a new carbon-carbon double bond.[4]

The general synthetic approach involves the reaction of 4-ethoxybenzaldehyde with an active methylene compound, such as ethyl cyanoacetate (to form the ethyl ester derivative) or cyanoacetamide (to form the amide derivative). The choice of catalyst and reaction conditions is critical for achieving high yields and purity.[5][6] While traditional methods often used bases like piperidine, modern protocols have explored milder and more efficient catalysts to improve the reaction's green profile.[7]

Catalytic Strategies: A Comparative Overview

The choice of catalyst is a key experimental variable. Here, we discuss the causality behind different choices:

-

Basic Catalysts (e.g., Piperidine, Ammonium Acetate): These weak bases are traditionally used to deprotonate the active methylene compound, generating a carbanion nucleophile that attacks the aldehyde. They are effective but can sometimes lead to longer reaction times or require reflux conditions.[8]

-

Lewis Acids: Can be used to activate the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the active methylene compound.

-

Modern Catalysts (e.g., DIPEAc, TPP): Diisopropylethylammonium acetate (DIPEAc) and triphenylphosphine (TPP) have emerged as highly efficient catalysts.[5][6] They often allow for milder reaction conditions, shorter reaction times, and higher yields, with the added benefit of avoiding harsh acids or bases.[6] Some protocols even employ solvent-free conditions, enhancing the environmental friendliness of the synthesis.[6][9]

-

Green Catalysts: Recent research has explored the use of environmentally benign catalysts, such as a water extract of onion, which provides an inexpensive and simple work-up procedure.[7]

Protocol: Synthesis of Ethyl 2-Cyano-3-(4-ethoxy-phenyl)-acrylate

This protocol is a representative example based on improved Knoevenagel condensation methods.

Materials:

-

4-ethoxybenzaldehyde

-

Ethyl cyanoacetate

-

Diisopropylethylammonium acetate (DIPEAc) or Piperidine

-

Hexane or Ethanol

-

Ethyl acetate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

TLC plates and developing chamber

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-ethoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent like hexane (10 mL), add the catalyst (e.g., DIPEAc, 0.1 mmol).[5]

-

Heating: Heat the reaction mixture to 65-70°C.[5]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (8:2). The reaction is typically complete within 3-6 hours.[5]

-

Work-up: Once the reaction is complete, cool the mixture. If layers separate, isolate the product layer. Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired ethyl 2-cyano-3-(4-ethoxy-phenyl)-acrylate as a solid.[8]

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of this scaffold have shown promise in several therapeutic areas, primarily due to their ability to act as Michael acceptors and interact with biological nucleophiles, such as cysteine residues in proteins.

Anticancer Activity

Many derivatives have demonstrated potent anticancer activity. The proposed mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[1] For instance, some derivatives act as inhibitors of crucial kinases like Transforming growth factor beta-activated kinase 1 (TAK1), which is involved in cell survival pathways such as NF-κB and MAPK.[3] Inhibition of TAK1 can lead to the arrest of cancer cell proliferation and induction of apoptosis.[3]

The 2-cyanoacrylamide moiety is particularly important, as it can form reversible covalent bonds with cysteine residues in the active sites of target proteins, leading to potent and sustained inhibition.[3]

Anti-inflammatory Properties

The anti-inflammatory effects are often linked to the same pathways involved in cancer. By inhibiting pro-inflammatory signaling cascades like NF-κB, these compounds can reduce the production of inflammatory mediators such as cytokines.[1] This dual activity against cancer and inflammation is particularly relevant, as chronic inflammation is a known driver of tumorigenesis.

Herbicidal Activity

Certain novel 2-cyanoacrylate compounds have been synthesized and tested for herbicidal activities, showing significant inhibitory effects against various weed species.[2] This suggests that the scaffold can be adapted for applications in agriculture.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For this class of derivatives, several key SAR insights have been established.

-

The Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. The 4-ethoxy group is a common feature, but modifications can fine-tune activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its reactivity and binding affinity to biological targets.

-

The Acrylate Moiety: The core α,β-unsaturated system is essential for the Michael addition reaction, which is a common mechanism of action.[3]

-

The Carboxylic Acid/Ester/Amide Group:

-

Esters (e.g., ethyl ester): Often increase lipophilicity, which can improve cell membrane permeability.

-

Carboxylic Acids: Can form salt bridges and hydrogen bonds with target proteins.

-

Amides: Introduce hydrogen bond donors and acceptors, allowing for different interactions with biological targets. Synthesizing various amide derivatives can significantly alter the biological profile.[10][11]

-

The systematic modification of these three regions allows for the optimization of potency, selectivity, and pharmacokinetic properties.[12][13]

| Derivative Type | Key Structural Feature | Impact on Properties | Potential Application |

| Ethyl Ester | -COOEt group | Increased lipophilicity, potential for improved cell penetration. | General anticancer and anti-inflammatory screening.[1] |

| Amide Derivatives | -CONH-R group | Can introduce new hydrogen bonding interactions, modulating target specificity. | Kinase inhibitors (e.g., TAK1).[3] |

| Heterocyclic Hybrids | Phenyl ring replaced by or attached to a heterocycle (e.g., pyrazole, thiophene). | Introduces diverse electronic and steric properties, can improve binding affinity and metabolic stability. | Anticancer agents.[11] |

| Phenolic Hydroxyl Derivatives | -OH group on the phenyl ring (e.g., 4-hydroxy). | Provides a site for further conjugation and can act as a hydrogen bond donor. | Antioxidant, anticancer.[1][8] |

Future Perspectives

The derivatives of this compound continue to be a promising area of research. Future work should focus on:

-

Target Identification: Elucidating the specific molecular targets for the most potent compounds.

-

Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies to assess the drug-likeness of lead candidates.

-

Combinatorial Synthesis: Expanding the chemical space by synthesizing larger libraries of derivatives to refine SAR models.

-

Reversible Covalent Inhibition: Further exploring the 2-cyanoacrylamide moiety for designing targeted, reversible covalent inhibitors with improved safety profiles.[3]

By leveraging the synthetic versatility and potent biological activity of this scaffold, researchers are well-positioned to develop novel therapeutics for a range of diseases.

References

-

SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis and structure of 2,4-bis(2,6-dimethyl-4H-pyran-4-ylidene)-3-oxopentanedinitrile, an unexpected product of a Knoevenagel condensation reaction. Retrieved from [Link]

-

MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole Ring. Retrieved from [Link]

-

PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-2-Cyano-3-phenylacrylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid phenethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

-

MDPI. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]

-

Frontiers. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Retrieved from [Link]

-

PubMed. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Retrieved from [Link]

Sources

- 1. Buy 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester | 947739-66-4 [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 7. Water extract of onion catalyzed Knoevenagel condensation reaction: an efficient green procedure for synthesis of α-cyanoacrylonitriles and α-cyanoacrylates [ajgreenchem.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 13. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid CAS number and supplier

An In-depth Technical Guide to 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid for Advanced Research Applications

Introduction

This compound is a substituted cyanoacrylic acid derivative, a class of molecules that holds significant interest in organic synthesis, materials science, and pharmacology. As a bifunctional molecule, it incorporates a reactive acrylic acid moiety and a nitrile group, making it a versatile building block for more complex chemical structures. Its primary value in the research and drug development sectors lies in its role as a monomer for the synthesis of specialized polymers and as a scaffold in the design of novel chemical entities. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the properties, synthesis, applications, and procurement of this compound, aiming to equip researchers with the foundational knowledge required for its effective utilization.

Compound Identification and Physicochemical Properties

Precise identification is critical for experimental reproducibility. While a specific CAS number for this exact compound is not consistently cited across major databases, it is commonly tracked by its MDL number. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2E)-2-Cyano-3-(4-ethoxyphenyl)prop-2-enoic acid | N/A |

| MDL Number | MFCD01204725 | |

| PubChem Substance ID | 329799561 | |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| Appearance | Solid (form) | |

| SMILES | CCOC1=CC=C(/C=C(\C#N)/C(O)=O)C=C1 | N/A |

| InChI Key | MYBMSWJVQCPVJH-YFHOEESVSA-N |

Synthesis Pathway: The Knoevenagel Condensation

The most direct and widely adopted method for synthesizing 2-cyano-3-aryl-acrylic acids is the Knoevenagel condensation. This reaction provides an efficient route to C=C bond formation by reacting a carbonyl compound with an active methylene compound.

Causality of Experimental Choice

The choice of the Knoevenagel condensation is dictated by its reliability and high yield for this class of reaction. It involves the reaction between an aldehyde (4-ethoxybenzaldehyde) and a compound with an acidic methylene group (ethyl cyanoacetate), catalyzed by a weak base like piperidine. The ethoxy group on the phenyl ring is an electron-donating group, which activates the aldehyde, facilitating the reaction. The subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Ester Hydrolysis: After the condensation is complete, add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture. Continue to reflux for an additional 1-2 hours to hydrolyze the ester.

-

Workup and Acidification: Cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted aldehyde. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using cold 2M hydrochloric acid.

-

Isolation and Purification: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Synthesis Workflow Diagram

Caption: Knoevenagel condensation and hydrolysis workflow for synthesis.

Applications in Research and Drug Development

While specific, direct therapeutic applications of this compound are not extensively documented, its utility is understood through its role as a monomer for creating functional polymers, particularly polyacrylic acids (PAA).

Polyacrylic Acid (PAA) in Drug Delivery

PAA and its derivatives are highly valued in pharmaceutical sciences for creating advanced drug delivery systems.[1] These polymers are biocompatible, non-toxic, and can be engineered into nanoparticles, hydrogels, and other matrices.[2][3]

-

pH-Responsive Systems: The carboxylic acid groups in the PAA backbone allow these polymers to respond to changes in pH.[2] In the low pH of the stomach, the polymer may be collapsed, but in the higher pH of the intestine, it can swell and release an encapsulated drug. This makes PAA an excellent candidate for enteric coatings and controlled-release formulations.

-

Bioadhesion: The carboxyl groups can form hydrogen bonds with mucosal surfaces, making PAA-based systems mucoadhesive. This property can increase the residence time of a drug formulation at the site of absorption, enhancing bioavailability.

-

Nanoparticle Carriers: PAA can be used to coat or form nanoparticles that encapsulate therapeutic agents.[2] These nanocarriers can protect the drug from degradation and facilitate targeted delivery to specific tissues or cells.

Conceptual Drug Delivery Pathway

Caption: PAA-based nanocarrier for targeted drug delivery.

Commercial Availability and Procurement

This compound is available from several chemical suppliers catering to the research and development community.

| Supplier | Notes |

| Sigma-Aldrich | Offers the product for early discovery research. It is important to note that they may not provide extensive analytical data, and the buyer assumes responsibility for confirming identity and purity.[4] All sales are noted as final. |

| BLDpharm | Lists related cyanoacrylic acid compounds, indicating a portfolio in this chemical space. Researchers may inquire about custom synthesis or availability.[5] |

| Absin | Available through distributors like Dingxiangtong (丁香通), primarily serving the Chinese market.[6] |

Procurement Insight: When purchasing this compound, especially for sensitive applications like drug delivery research, it is crucial to either obtain a Certificate of Analysis (CoA) from the supplier or perform in-house validation (e.g., NMR, Mass Spectrometry, HPLC) to confirm its structure and purity. Given that some suppliers sell it "as-is," this self-validating step is a cornerstone of trustworthy and reproducible science.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Safety: This compound is classified as a combustible solid (Storage Class 11). It should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Use appropriate tools (spatulas) to handle the solid material to avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its true potential is realized when it is used as a monomer to build functional polymers for advanced applications, most notably in the field of pH-responsive and mucoadhesive drug delivery systems. A thorough understanding of its synthesis via the Knoevenagel condensation allows for its preparation and modification in the lab, while careful sourcing and validation ensure the integrity of the research built upon it. This guide provides the foundational, authoritative knowledge for scientists to confidently incorporate this compound into their research and development workflows.

References

-

ChemRxiv. Synthesis and styrene copolymerization of novel trisubstituted ethylenes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock Advanced Therapeutics: The Role of PAA in Drug Delivery Systems. [Link]

-

PMC (PubMed Central). Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. [Link]

-

MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

-

ResearchGate. Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Cyano-3-(4-ethoxyphenyl)acrylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. 122520-75-6|(2E)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid|BLD Pharm [bldpharm.com]

- 6. m.biomart.cn [m.biomart.cn]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid

Introduction

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is a substituted cinnamic acid derivative featuring a cyano group, which imparts unique electronic and chemical properties. As a member of the α-cyanoacrylic acid family, this molecule serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and polymers. Its structure, combining a carboxylic acid, a nitrile, and an α,β-unsaturated system, makes it a subject of interest for researchers in medicinal chemistry and materials science.

A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating and confirming this structure. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous compounds. While direct experimental spectra for this specific acid are not widely published, this guide constructs a scientifically rigorous and predictive analysis to support researchers in its synthesis and characterization.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Synthesis via Knoevenagel Condensation

The most direct and widely adopted method for synthesizing 2-cyano-3-arylacrylic acids is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.[3] For the target molecule, this involves the reaction between 4-ethoxybenzaldehyde and cyanoacetic acid.

The causality behind this choice of reactants is clear: 4-ethoxybenzaldehyde provides the substituted phenyl ring, while cyanoacetic acid provides the cyano group, the acrylic acid backbone, and the active methylene protons necessary for the initial nucleophilic attack. A weak base, such as potassium hydroxide or an amine like piperidine, is typically used to deprotonate the cyanoacetic acid, forming a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde.[1][4]

Caption: Workflow for the synthesis of the target molecule via Knoevenagel condensation.

Experimental Protocol

The following is a representative protocol based on established procedures for similar syntheses.[1]

-

Reaction Setup: In a round-bottom flask, combine 4-ethoxybenzaldehyde (1.0 mmol, 1 eq.), cyanoacetic acid (1.0 mmol, 1 eq.), and a catalytic amount of a base (e.g., 20 mol% KOH in 5 mL water).

-

Heating: Stir the mixture at a moderately elevated temperature (e.g., 75 °C) for 20-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., 1 mL of 3 M HCl) to precipitate the carboxylic acid product and neutralize the catalyst.

-

Isolation: If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate (3 x 25 mL).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Atom # | Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| - | -COOH | 10.0 - 13.0 | broad singlet | - |

| 7 | H-7 (vinylic) | ~8.2 | singlet | - |

| 2, 6 | H-2, H-6 | ~8.0 | doublet | ~8.8 |

| 3, 5 | H-3, H-5 | ~7.0 | doublet | ~8.8 |

| 11 | -OCH₂- | ~4.1 | quartet | ~7.0 |

| 12 | -CH₃ | ~1.4 | triplet | ~7.0 |

Interpretation and Justification

-

Carboxylic Acid Proton (-COOH): The most downfield signal is expected for the acidic proton of the carboxylic acid group, typically appearing as a broad singlet in the 10-13 ppm range.[5][6][7] This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and extensive hydrogen bonding.[8] This signal would disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[9]

-

Vinylic Proton (H-7): A sharp singlet is predicted for the vinylic proton at approximately 8.2 ppm. This downfield shift is attributed to the anisotropic effect of the benzene ring and the electron-withdrawing nature of both the cyano and carboxylic acid groups. In analogous ethyl esters, this proton appears around 8.15-8.20 ppm.

-

Aromatic Protons (H-2, H-6, H-3, H-5): The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

The protons ortho to the acrylic acid moiety (H-2, H-6) are more deshielded due to the electron-withdrawing nature of the conjugated system and are expected around 8.0 ppm.

-

The protons ortho to the ethoxy group (H-3, H-5) are shielded by the electron-donating effect of the oxygen and are predicted to appear further upfield, around 7.0 ppm.

-

Both doublets should exhibit a typical ortho coupling constant of approximately 8.8 Hz.

-

-

Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will present as a quartet and a triplet.

-

The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing a downfield shift to around 4.1 ppm. They are split into a quartet by the three neighboring methyl protons.

-

The methyl protons (-CH₃) are more shielded and will appear as a triplet around 1.4 ppm, split by the two adjacent methylene protons.

-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom # | Carbon Assignment | Predicted δ (ppm) |

| 9 | C-9 (-COOH) | ~165 |

| 4 | C-4 | ~164 |

| 7 | C-7 (vinylic) | ~155 |

| 2, 6 | C-2, C-6 | ~134 |

| 1 | C-1 | ~124 |

| 10 | C-10 (-CN) | ~116 |

| 3, 5 | C-3, C-5 | ~115 |

| 8 | C-8 (vinylic) | ~100 |

| 11 | C-11 (-OCH₂-) | ~64 |

| 12 | C-12 (-CH₃) | ~14 |

Interpretation and Justification

-

Carboxyl Carbon (C-9): The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[5][8] Due to conjugation with the double bond, it is predicted to be at the more shielded end of this range, around 165 ppm. This is slightly upfield compared to ketones and aldehydes because of the resonance contribution from the second oxygen atom.[10]

-

Aromatic and Vinylic Carbons:

-

C-4: The carbon atom attached to the ethoxy group (C-4) is highly deshielded due to the resonance effect of the oxygen and is predicted to be around 164 ppm.

-

C-7: The vinylic carbon attached to the aromatic ring is significantly deshielded and is expected around 155 ppm.

-

C-2, C-6: The ortho aromatic carbons are predicted to be around 134 ppm.

-

C-1: The ipso-carbon of the aromatic ring (C-1) is expected around 124 ppm.

-

C-3, C-5: The meta aromatic carbons, shielded by the ethoxy group, are predicted to appear upfield around 115 ppm.

-

C-8: The quaternary vinylic carbon attached to the cyano and carboxyl groups is significantly shielded and is expected around 100 ppm.

-

-

Nitrile Carbon (C-10): The carbon of the cyano group typically appears in the range of 115-125 ppm and is predicted here at ~116 ppm.[8]

-

Ethoxy Group Carbons (C-11, C-12): The aliphatic carbons of the ethoxy group are found in the upfield region of the spectrum. C-11 (-OCH₂-) is deshielded by the attached oxygen and appears around 64 ppm, while the terminal methyl carbon C-12 (-CH₃) is the most shielded carbon in the molecule, appearing around 14 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is particularly useful for identifying the key functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad |

| ~2980 | C-H stretch (sp³) | Ethoxy group | Medium |

| ~2220 | C≡N stretch | Nitrile | Medium, sharp |

| 1710 - 1680 | C=O stretch | α,β-Unsaturated Carboxylic Acid | Strong, sharp |

| ~1600, ~1580 | C=C stretch | Aromatic Ring & Alkene | Medium |

| 1300 - 1200 | C-O stretch | Carboxylic Acid & Ether | Strong |

Interpretation and Justification

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that appears from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[8][11][12] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[13] This band will typically overlap with the sharper C-H stretching vibrations.

-

C≡N Stretch: A sharp, medium-intensity absorption around 2220 cm⁻¹ is definitive for the nitrile (cyano) group.[8] Its position is relatively consistent and is a key diagnostic peak.

-

C=O Stretch: The carbonyl stretch of an α,β-unsaturated carboxylic acid is expected to be strong and sharp, appearing in the 1710-1680 cm⁻¹ region.[8][14] Conjugation with the double bond lowers the frequency compared to a saturated carboxylic acid.

-

C=C Stretches: Absorptions due to the carbon-carbon double bonds of the alkene and the aromatic ring are expected in the 1600-1580 cm⁻¹ region.

-

C-O Stretches: Strong bands in the 1300-1200 cm⁻¹ region will arise from the C-O stretching vibrations of both the carboxylic acid and the aryl ether linkage of the ethoxy group.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By grounding these predictions in the established principles of spectroscopy and drawing parallels with experimentally verified data from closely related analogues, this document serves as an authoritative resource for researchers. The detailed interpretation of each spectrum, coupled with a reliable synthetic protocol, equips scientists in drug development and materials science with the necessary tools to confidently synthesize, identify, and utilize this versatile chemical compound.

References

-

NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. Retrieved from Northern Illinois University website. [Link]

- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from UCLA Chemistry website. [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

EPG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from epgp.inflibnet.ac.in. [Link]

-

University of Manitoba. Table of Characteristic IR Absorptions. Retrieved from University of Manitoba website. [Link]

-

LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from Oregon State University website. [Link]

-

Clark, J. interpreting C-13 NMR spectra. Chemguide. [Link]

-

Royal Society of Chemistry. Supporting Information for Biotransformation of substituted cinnamic acids. [Link]

-

Chad, J. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Retrieved from Oregon State University website. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

da Silva, F. C., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. [Link]

-

Erra-Balsells, R., et al. SUPPORTING INFORMATION. [Link]

-

SpectraBase. 2-cyano-3,3-diphenylacrylic acid, ethyl ester. [Link]

-

SciELO. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. [Link]

-

ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

-

Bulletin of the Chemical Society of Ethiopia. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

Wiley-VCH. Supporting Information for Palladium-Catalyzed Hydrogenation. [Link]

-

NIST. 2-Propenoic acid, 3-phenyl-. NIST Chemistry WebBook. [Link]

-

mzCloud. 2 Cyano 3 3 diphenylacrylic acid ethyl ester. [Link]

-

MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

-

PubChem. 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. [Link]

-

PubChem. (Z)-2-Cyano-3-phenylacrylic acid. [Link]

-

Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 4. Oxy, phenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

NIST. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

- Google Patents.

-

SpectraBase. alpha-cyano-2,3-dimethoxycinnamic acid, ethyl ester. [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cinnamic acid. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. chemrxiv.org [chemrxiv.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid

Introduction

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid belongs to the tyrphostin family, a class of synthetic compounds recognized for their inhibitory effects on protein tyrosine kinases. These enzymes are critical components of cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. This guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a focus on its mechanistic action and the experimental methodologies used for its evaluation. While direct biological data for this specific molecule is limited, its structural similarity to well-characterized tyrphostins, such as AG-490, allows for a detailed exploration of its likely therapeutic targets and mechanisms of action.

Chemical Properties and Synthesis

This compound is an organic compound with the molecular formula C₁₂H₁₁NO₃. Its structure features a cyanoacrylic acid moiety attached to a 4-ethoxyphenyl group.

Synthesis: The primary method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid or its esters) with an aldehyde or ketone (4-ethoxybenzaldehyde). The reaction is typically carried out in the presence of a weak base, such as piperidine or an amine, and can be facilitated by microwave irradiation to improve reaction times and yields.

Potential Therapeutic Targets

Based on the extensive research on structurally similar tyrphostins, the primary therapeutic targets of this compound are anticipated to be members of the tyrosine kinase family, most notably Janus Kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR).

Janus Kinase 2 (JAK2)

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.

Mechanism of Action: this compound is predicted to act as an ATP-competitive inhibitor of JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, the compound prevents the phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3. Constitutive activation of the JAK2/STAT3 pathway is a known driver in various hematological malignancies and inflammatory conditions.

The well-characterized tyrphostin, AG-490, is a known inhibitor of JAK2.[1] It has been shown to block the constitutive activation of STAT3 and inhibit the growth of cancer cells.[2] AG-490 has also been found to suppress the protein synthesis of gp130, a common receptor for the IL-6 family of cytokines, in a JAK2-independent manner, highlighting a potential alternative mechanism for inhibiting STAT3 signaling.[3]

Therapeutic Rationale: Inhibition of the JAK2/STAT3 pathway presents a promising therapeutic strategy for a range of diseases, including:

-

Myeloproliferative Neoplasms: Conditions like polycythemia vera and essential thrombocythemia are often driven by mutations in the JAK2 gene.

-

Leukemia: Aberrant JAK2 activity is implicated in certain types of leukemia.

-

Inflammatory Diseases: The JAK-STAT pathway is central to the signaling of many pro-inflammatory cytokines.

Experimental Validation Workflow for JAK2 Inhibition

Caption: Workflow for evaluating JAK2 inhibition.

Detailed Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a hematopoietic cell line with constitutively active JAK2) in appropriate media.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT3 to serve as a loading control.

-

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various solid tumors.

Mechanism of Action: Similar to its action on JAK2, this compound is expected to be an ATP-competitive inhibitor of the EGFR kinase domain. This inhibition would block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, leading to a reduction in tumor cell proliferation and survival.

The related compound AG-490 is a known inhibitor of EGFR with a reported IC50 of 0.1 µM in cell-free assays.[4] It is significantly more selective for EGFR over the related ErbB2 receptor.[4]

Therapeutic Rationale: Targeting EGFR is a well-established strategy in cancer therapy, with several approved inhibitors for the treatment of:

-

Non-Small Cell Lung Cancer (NSCLC): Particularly in patients with activating EGFR mutations.

-

Colorectal Cancer

-

Head and Neck Cancer

-

Pancreatic Cancer

Experimental Validation Workflow for EGFR Inhibition

Caption: Workflow for evaluating EGFR inhibition.

Detailed Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, BSA, and DTT.

-

Prepare solutions of recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Kinase Reaction:

-

In a 96-well plate, add the reaction buffer, EGFR enzyme, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process:

-

First, deplete the remaining ATP.

-